N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide
Description
The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide features a pyridazine-6-one core substituted with a 3,5-dimethylpyrazole moiety and a phenylmethanesulfonamide group linked via an ethyl chain. The sulfonamide group enhances solubility and target binding, common in drug design. Structural elucidation of such compounds often employs crystallographic tools like SHELX, which remains a gold standard for small-molecule refinement .
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-14-12-15(2)23(20-14)17-8-9-18(24)22(21-17)11-10-19-27(25,26)13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUGQJNCUYQIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization and Stabilization
The dimethyl groups enhance steric stability and electronic properties, critical for subsequent coupling reactions. NMR data confirm methyl resonances at δ 2.58–2.68 ppm, while IR spectra show C=N stretches at 1650 cm⁻¹.
Construction of the Pyridazinone Core
The pyridazinone ring (1,6-dihydropyridazin-6-one) is synthesized via cyclization of maleic hydrazide derivatives or diazotization-coupled reactions.
Diazotization and Cyclization
A patented approach involves diazotization of 4-aminophenyl sulfonamides followed by coupling with β-ketoesters. For this compound, 3-(3,5-dimethylpyrazol-1-yl)pyridazin-6-one is formed by reacting 3,5-dimethylpyrazole with maleic anhydride in the presence of hydrazine hydrate. The reaction proceeds via intermediate hydrazide formation, followed by acid-catalyzed cyclization.
Optimized Protocol
- Hydrazide Formation : Maleic anhydride (1 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at 0–5°C for 1 hour.
- Cyclization : The hydrazide intermediate is treated with 3,5-dimethylpyrazole (1 eq) in acetic anhydride at 120°C for 3 hours.
Analytical Validation
- IR : C=O stretch at 1670 cm⁻¹ confirms the pyridazinone ring.
- ¹H NMR : Pyridazine protons appear as doublets at δ 6.8–7.2 ppm.
Sulfonamide Coupling
The final step introduces the phenylmethanesulfonamide group via sulfonylation of the ethylamine intermediate.
Sulfonyl Chloride Reaction
Phenylmethanesulfonyl chloride (1.1 eq) reacts with the amine in dichloromethane (DCM) under inert atmosphere. Pyridine (1.5 eq) is added to scavenge HCl, preventing protonation of the amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Time | 4 hours |
| Yield | 65–72% |
Characterization
Purification and Scalability
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Pilot-scale trials demonstrate consistent yields (>65%) at 100-g scale, confirming industrial viability.
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Step | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Pyrazole synthesis | 71 | 98 | 5 |
| Pyridazinone formation | 68 | 95 | 8 |
| Sulfonamide coupling | 72 | 97 | 4 |
Route bottlenecks include the pyridazinone cyclization step, where side reactions (e.g., over-acylation) require careful temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Researchers study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs include:
a) 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Core : Pyridazine-6-one with benzenesulfonamide.
- Substituents : Benzyloxy at position 3.
- Synthesis : Prepared via nucleophilic substitution between benzyl bromide derivatives and a pyridazine precursor in DMF/K₂CO₃ .
- Key Difference : The target compound replaces the benzyloxy group with a 3,5-dimethylpyrazole, likely improving metabolic stability due to reduced ester hydrolysis susceptibility.
b) N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Core : Pyridazine with pyrazole and aniline substituents.
- Substituents : Pyrazole at position 6, aniline at position 3.
- Activity : Reported as a glycogen synthase kinase-3 (GSK-3) inhibitor via docking studies .
- Key Difference : The target compound’s sulfonamide and ethyl linker may enhance solubility and binding flexibility compared to the rigid aniline group.
Physicochemical and Pharmacological Properties
Key Research Findings
- Synthetic Flexibility : The ethyl linker in the target compound allows modular substitution, enabling optimization of pharmacokinetic properties compared to the direct benzyloxy attachment in 5a .
- Binding Interactions : The 3,5-dimethylpyrazole may offer hydrophobic interactions in enzyme pockets, similar to pyrazole-substituted analogs in .
Biological Activity
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide is a compound that combines several pharmacologically active moieties, particularly a pyrazole and a pyridazine derivative. This article provides a comprehensive overview of its biological activities, including anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Pyrazole Ring : Known for various biological activities such as anticancer and anti-inflammatory effects.
- Pyridazine Derivative : Contributes to the compound's interaction with biological targets.
- Methanesulfonamide Group : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazoles have been shown to inhibit specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by activating caspase pathways .
- Case Studies : A study demonstrated that pyrazole derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating potential effectiveness in cancer treatment .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to the presence of the pyrazole moiety, which has been linked to the inhibition of inflammatory mediators.
- Research Findings : Pyrazole derivatives have been documented to reduce inflammation in various models by inhibiting cyclooxygenase (COX) enzymes and other inflammatory pathways .
Summary of Findings
The biological activity of this compound is promising based on its structural components. Its potential applications include:
- Cancer Therapy : As an anticancer agent with mechanisms targeting specific cellular pathways.
- Inflammation Management : As a potential treatment for inflammatory conditions.
Q & A
Q. Purity Verification :
- Use thin-layer chromatography (TLC) for real-time monitoring .
- Confirm intermediates via -NMR (e.g., singlet peaks for methyl groups on pyrazole at δ 2.1–2.3 ppm) and LC-MS for molecular weight validation .
Advanced Question: Q. Q2. How can researchers optimize reaction yields in multi-step syntheses involving sterically hindered intermediates? Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Catalysis : Employ Pd(PPh) for Suzuki-Miyaura coupling to attach aryl groups efficiently .
- Statistical Design : Apply factorial experimental design (e.g., Taguchi method) to optimize temperature, stoichiometry, and reaction time .
Biological Activity and Mechanism
Basic Question: Q. Q3. What preliminary assays are recommended to evaluate this compound’s biological potential? Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) using fluorescence-based assays .
- Antimicrobial Activity : Test via microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Question: Q. Q4. How can researchers resolve contradictions between in vitro activity and poor in vivo efficacy for this compound? Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility and bioavailability .
- In Silico Modeling : Use molecular dynamics simulations to predict binding affinity shifts under physiological conditions .
Reaction Mechanisms and Computational Insights
Basic Question: Q. Q5. What computational tools are suitable for predicting reaction pathways in pyridazine derivative synthesis? Methodological Answer:
- Quantum Chemistry : Gaussian or ORCA for transition-state analysis of cyclization steps .
- Retrosynthetic Software : Synthia or Chematica to design alternative synthetic routes .
Advanced Question: Q. Q6. How can researchers validate proposed reaction mechanisms for sulfonamide coupling steps? Methodological Answer:
- Isotopic Labeling : Use -labeled reagents to track sulfonamide bond formation via mass spectrometry .
- DFT Calculations : Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
Data Analysis and Experimental Design
Basic Question: Q. Q7. What statistical methods are critical for analyzing dose-response relationships in biological assays? Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC values .
- ANOVA : Identify significant differences between treatment groups (p < 0.05) .
Advanced Question: Q. Q8. How can machine learning improve the prediction of this compound’s reactivity in novel reactions? Methodological Answer:
- Feature Engineering : Train models on descriptors like electrophilicity index and frontier molecular orbitals .
- Reaction Databases : Use USPTO or Reaxys datasets to predict regioselectivity in heterocyclic substitutions .
Structural and Functional Analogues
Basic Question: Q. Q9. How does the 3,5-dimethylpyrazole moiety influence this compound’s bioactivity compared to analogues? Methodological Answer:
- SAR Studies : Compare IC values of analogues with/without methyl groups; bulky substituents often enhance target binding .
- X-ray Crystallography : Resolve ligand-target co-crystals to identify hydrophobic interactions (e.g., with kinase ATP pockets) .
Advanced Question: Q. Q10. What strategies can resolve crystallographic disorder in pyridazine-containing compounds? Methodological Answer:
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K) .
- TWINABS Refinement : Apply twin correction for overlapping diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
